molecular formula C20H15F3 B14113729 4-(Trifluoromethyl)-1-benzhydrylbenzene

4-(Trifluoromethyl)-1-benzhydrylbenzene

Cat. No.: B14113729
M. Wt: 312.3 g/mol
InChI Key: OWUWYNHJLANNNM-UHFFFAOYSA-N
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Description

((4-(Trifluoromethyl)phenyl)methylene)dibenzene: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a methylene bridge and two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((4-(Trifluoromethyl)phenyl)methylene)dibenzene typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with benzene in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Lewis acids such as aluminum chloride (AlCl3)

    Solvent: Anhydrous conditions using solvents like dichloromethane (DCM)

    Temperature: Controlled temperatures ranging from 0°C to room temperature

Industrial Production Methods: Industrial production of ((4-(Trifluoromethyl)phenyl)methylene)dibenzene may involve large-scale batch reactions using similar catalysts and solvents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield the corresponding reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can be replaced by other substituents using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions

    Reduction: H2 with Pd/C catalyst

    Substitution: Halogens or nitrating agents in the presence of a catalyst

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Reduced derivatives with hydrogenated phenyl rings

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry: ((4-(Trifluoromethyl)phenyl)methylene)dibenzene is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems, including enzyme interactions and metabolic pathways.

Industry: In the industrial sector, ((4-(Trifluoromethyl)phenyl)methylene)dibenzene is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which ((4-(Trifluoromethyl)phenyl)methylene)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The methylene bridge and benzene rings contribute to the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions.

Comparison with Similar Compounds

  • (4-(Trifluoromethyl)phenyl)methanol
  • (4-(Trifluoromethyl)phenyl)acetic acid
  • (4-(Trifluoromethyl)phenyl)amine

Comparison: Compared to these similar compounds, ((4-(Trifluoromethyl)phenyl)methylene)dibenzene is unique due to the presence of the methylene bridge connecting two benzene rings. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H15F3

Molecular Weight

312.3 g/mol

IUPAC Name

1-benzhydryl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C20H15F3/c21-20(22,23)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H

InChI Key

OWUWYNHJLANNNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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